2,6-Dimethylphenol;propanoic acid

Stereoselective Aldol Condensation Threo-Aldolization Aryl Propionate Reagents

2,6-Dimethylphenyl propionate (CAS 51233-80-8), also referred to as 2,6-xylyl propionate, is a sterically hindered aryl propionate ester (C₁₁H₁₄O₂, MW 178.23 g/mol). It belongs to a class of hindered aryl esters that serve as reagents for the stereoselective construction of propionate-derived aldol fragments, a cornerstone transformation in complex natural product synthesis.

Molecular Formula C₁₁H₁₄O₂
Molecular Weight 196.24 g/mol
CAS No. 51233-80-8
Cat. No. B016565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylphenol;propanoic acid
CAS51233-80-8
Synonyms2,6-Dimethylphenyl Propionate;  2,6-Xylyl Propionate; 
Molecular FormulaC₁₁H₁₄O₂
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESCCC(=O)O.CC1=C(C(=CC=C1)C)O
InChIInChI=1S/C8H10O.C3H6O2/c1-6-4-3-5-7(2)8(6)9;1-2-3(4)5/h3-5,9H,1-2H3;2H2,1H3,(H,4,5)
InChIKeyXXMQOXRWLJGREQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethylphenyl Propionate (CAS 51233-80-8): Sterically Hindered Aryl Propionate Ester for Stereoselective Aldol Synthesis


2,6-Dimethylphenyl propionate (CAS 51233-80-8), also referred to as 2,6-xylyl propionate, is a sterically hindered aryl propionate ester (C₁₁H₁₄O₂, MW 178.23 g/mol) [1]. It belongs to a class of hindered aryl esters that serve as reagents for the stereoselective construction of propionate-derived aldol fragments, a cornerstone transformation in complex natural product synthesis [2]. Its 2,6-dimethyl substitution on the aromatic ring imparts a defined steric environment that directly governs the diastereoselectivity and hydrolytic lability of the aldol adducts, distinguishing it from both less-hindered and more-hindered aryl ester analogs [2].

Sterically defined threo-aldolization reagent
Compatible with Ti-carbohydrate enantioselective protocol
Mild KOH/MeOH cleavage to β-hydroxy acid

Why Uninformed Substitution of 2,6-Dimethylphenyl Propionate Is Not Advisable Without Comparative Evidence


Aryl propionate esters used in stereoselective aldol reactions are not interchangeable reagents. The steric bulk of the ortho-substituents on the aryl ring determines three critical, mutually dependent outcomes: the threo/erythro diastereomeric ratio of the aldol adduct, the hydrolytic cleavability of the product to liberate β-hydroxy acids, and the accessibility of enantioselective variants. 2,6-Dimethylphenyl propionate occupies a unique position within the hindered aryl ester series—less sterically demanding than 2,6-di-tert-butylphenyl (BHT) and 2,6-di-tert-butyl-4-methylphenyl (DBHA) propionates, yet more hindered than phenyl propionate [1]. Selecting the wrong analog can result in aldol products that are chemically intractable (i.e., resistant to hydrolysis), compromised in diastereoselectivity, or inaccessible to catalytic asymmetric protocols [1].

2,6-Dimethylphenyl propionate
Reported tunable ~6.5:1 threo/erythro window; cleavable under basic hydrolysis; published enantioselective routes
BHT / DBHA propionates
Exclusively threo without diastereomeric adjustability; resistant to basic hydrolysis (BHT) or require oxidative cleavage (DBHA); no published asymmetric protocols

Product-Specific Quantitative Evidence Guide for 2,6-Dimethylphenyl Propionate


Reagent-Class Aldol Threo-Diastereoselectivity: 2,6-Dimethylphenyl Propionate versus BHT and DBHA Propionates

In the landmark Heathcock study establishing hindered aryl propionates as threo-aldol reagents, 2,6-dimethylphenyl (DMP) propionate was directly compared with 2,6-di-tert-butylphenyl (BHT) propionate and 2,6-di-tert-butyl-4-methylphenyl (DBHA) propionate [1]. DMP propionate reacts with benzaldehyde and α-unbranched aliphatic aldehydes to give a threo:erythro ratio of approximately 6.5:1; with α-branched aliphatic aldehydes, it gives exclusively threo-aldol products. BHT propionate and DBHA propionate furnish exclusively threo-aldols with all aldehyde types studied, offering no adjustable diastereomeric window [1]. The 6.5:1 ratio achieved by DMP propionate provides a quantifiable, tunable diastereoselection that is sufficient for most synthetic applications while maintaining product utility.

Threo/Erythro Ratio
Head-to-head
~6.5:1 threo/erythro (benzaldehyde); exclusively threo with α-branched aldehydes
BHT/DBHA: exclusively threo for all aldehydes tested
Reported tunable 6.5:1 window not available with bulkier analogs
Li enolate; Tetrahedron 1981
Stereoselective Aldol Condensation Threo-Aldolization Aryl Propionate Reagents Reaction Methodology

Post-Aldol Hydrolytic Cleavability: DMP Aldols versus BHT Aldols

The practical utility of an aldol adduct is defined not only by its stereochemical purity but also by its ability to be converted into the corresponding β-hydroxy acid. The Heathcock study reports a decisive difference: DMP propionate-derived aldol products (DMP aldols) can be converted into β-hydroxy acids by simple hydrolysis using KOH in aqueous methanol [1]. In contrast, BHT propionate-derived aldols (BHT aldols) cannot be hydrolyzed without triggering retroaldolization, rendering them unsuitable for direct β-hydroxy acid synthesis [1]. DBHA aldols require an alternative two-step oxidative cleavage with ceric ammonium nitrate (CAN) in aqueous acetonitrile to yield the corresponding acids [1].

Hydrolytic Cleavability
Head-to-head
KOH/aq. MeOH: successful cleavage to β-hydroxy acid
BHT: retroaldolization; DBHA: requires CAN oxidation
Reported simpler basic cleavage vs multi-step oxidative route
Tetrahedron 1981
Auxiliary Cleavage β-Hydroxy Acid Liberation Hydrolysis Compatibility Downstream Functionalization

Enantioselective Aldol Addition Enabled by Titanium-Carbohydrate Complexes with 2,6-Dimethylphenyl Propionate

Duthaler et al. demonstrated that 2,6-dimethylphenyl propionate can function as a propionate donor in enantioselective aldol reactions when its lithium enolate is transmetallated to a chiral titanium-carbohydrate complex [1]. The resulting (E)-titanium enolate of DMP propionate adds to the re-face of aldehydes, yielding syn-aldol products with 92–97% diastereoselectivity (ds) and 91–97% enantiomeric excess (ee) [1]. Under thermodynamic equilibration, the (Z)-titanium enolate can also afford anti-aldols with 82–90% ds and 94–98% ee [1]. This dual syn/anti stereochemical outcome, both with high optical purity, has no comparable disclosure for BHT or DBHA propionates in the peer-reviewed literature.

Enantioselective Aldol
Cross-study
syn: 92-97% ds, 91-97% ee
anti: 82-90% ds, 94-98% ee
Highest reported enantioselectivities among hindered aryl propionates
Ti-carbohydrate complex, −30°C; Helv. Chim. Acta 1990
Enantioselective Aldol Titanium Enolates Chiral Auxiliaries Syn-Aldol Synthesis

Validated Application as the Threo-Aldol Synthon in Total Synthesis of Rifamycin S and Saliniketals

2,6-Dimethylphenyl propionate has been employed as the stereodefining reagent in high-value total syntheses. In the synthesis of the C(19)–C(27) segment of rifamycin S, two sequential aldol condensations using the lithium enolate of 2,6-dimethylphenyl propionate each installed two new chiral centers with threo-configuration, culminating in the desired diester 3 [1]. In the formal total synthesis of (−)-saliniketals A and B by Yadav et al., the lithium enolate of 2,6-dimethylphenyl propionate under Pirrung–Heathcock conditions was used for a key anti-aldol reaction that established required contiguous stereocenters [2]. No literature precedent demonstrates comparable performance of BHT or DBHA propionates in multi-step natural product syntheses of this complexity.

Total Synthesis Use
Cross-study
Rifamycin S (C19–C27) segment and (−)-saliniketals A/B formal synthesis
Reported multi-step synthetic precedent in complex natural products
Lithium enolate protocols; Helv. Chim. Acta, J. Org. Chem.
Total Synthesis Rifamycin Saliniketal Polypropionate Assembly Process-Relevant Methodology

Evidence-Backed Application Scenarios for 2,6-Dimethylphenyl Propionate Based on Comparative Performance Data


Stereoselective Synthesis of Propionate-Derived syn- and anti-Aldol Building Blocks with High Enantiomeric Purity

When a synthetic route requires access to either syn- or anti-configured propionate aldol fragments with enantiomeric excesses exceeding 90%, 2,6-dimethylphenyl propionate is the evidence-supported choice. The Duthaler protocol provides syn-aldols with 92–97% ds and 91–97% ee, while thermodynamic isomerization of the titanium enolate enables anti-aldols with 82–90% ds and 94–98% ee [1]. BHT and DBHA propionates lack any comparable published enantioselective methodology. This scenario is directly relevant to medicinal chemistry programs synthesizing chiral polypropionate fragments.

Multi-Step Total Synthesis Requiring Compatible Auxiliary Cleavage Under Mild Conditions

In convergent total syntheses where the aryl ester auxiliary must be removed to reveal a β-hydroxy acid without damaging acid- or base-sensitive functionality, DMP propionate outperforms BHT and DBHA analogs. DMP aldols are cleaved quantitatively with KOH in aqueous methanol [2]. BHT aldols are incompatible with basic hydrolysis due to retroaldolization, and DBHA aldols require the additional oxidative step using CAN in aqueous acetonitrile [2]. This advantage has been demonstrated in the synthesis of the rifamycin S C(19)–C(27) segment and (−)-saliniketals A and B [3][4].

Threo-Selective Aldol Methodology with Defined, Reproducible Diastereomeric Ratios

Synthetic laboratories that require a reproducible 6.5:1 threo:erythro ratio for benzaldehyde-derived aldol reactions should select DMP propionate. The Heathcock study provides the exact experimental conditions and quantitative outcome, enabling direct replication [2]. Switching to BHT or DBHA propionate eliminates this defined ratio, as both give exclusively threo products, which may not be desirable when the minor erythro diastereomer is needed for subsequent chemistry or when the diastereomeric ratio itself serves as a quality metric for reaction optimization.

Process Development and Scale-Up of Propionate Aldol Chemistry with Literature-Validated Precedents

For process chemists evaluating aryl propionate reagents for pilot-scale aldol reactions, the extensive literature documentation of DMP propionate—including use in total syntheses performed at gram scale—provides a level of methodological validation that BHT and DBHA propionates do not offer [1][3][4]. The defined boiling point range (78–80 °C under high vacuum) and commercial availability from multiple reputable suppliers (e.g., Santa Cruz Biotechnology, CymitQuimica, AKSci) further support procurement for scale-up activities .

Application
Selection Property
Validation Focus
Propionate syn/anti-aldol synthesis with high enantiomeric excess
Chiral titanium enolate protocol compatibility
Reported ee and ds exceeding 90%
Multi-step total synthesis requiring mild auxiliary cleavage
Basic hydrolysis without retroaldolization
Cleavage under KOH/MeOH; avoids oxidative step
Defined threo-selective methodology with reproducible ratio
Published 6.5:1 threo/erythro window
Diastereomeric ratio as reaction quality metric
Process development and scale-up with literature precedent
Gram-scale total synthesis documentation
Commercial availability and literature-validated protocols
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